molecular formula C18H18Cl2N2O4S B15109694 N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

Cat. No.: B15109694
M. Wt: 429.3 g/mol
InChI Key: XLDXSYZBPJHJNL-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic compound featuring a prolinamide backbone substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenylsulfonyl moiety. Its structure combines a sulfonamide linkage with a proline-derived heterocyclic ring, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-12-4-9-15(19)16(20)11-12/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)

InChI Key

XLDXSYZBPJHJNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dichloroaniline is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with proline under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Dichlorophenyl Substituents

A. N-[3,4-(Methylenedioxy)Benzyl]-2-[(2,4-Dichlorophenyl)Sulfonyl]Propanamide (21a)

  • Structure : Features a propanamide core with a 2,4-dichlorophenylsulfonyl group and a methylenedioxybenzyl substituent.
  • Its 2,4-dichloro substitution differs from the target compound’s 3,4-dichloro configuration, which may alter steric interactions with bacterial targets .
  • Synthesis : Prepared via oxidation of a thioether precursor using m-chloroperoxybenzoic acid, yielding a sulfonyl derivative with a melting point of 132–134°C .

B. GSK1016790A

  • Structure : Contains a (2,4-dichlorophenyl)sulfonyl group linked to a piperazinyl-carbonyl-benzothiophene scaffold.
  • Activity: A potent TRPV4 ion channel agonist, demonstrating the importance of sulfonyl groups in modulating ion channel activity.

C. U-51754

  • Structure: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide.
  • Activity : An acetamide derivative with a 3,4-dichlorophenyl group, structurally distinct due to its lack of a sulfonyl group. This highlights how core scaffold variations (prolinamide vs. acetamide) influence pharmacokinetic properties, such as solubility and metabolic stability .
Bis-Sulfone and Sulfonyl-Containing Receptor Modulators

A. Sch225336 (Bis-Sulfone CB2-Selective Compound)

  • Structure : Features dual sulfonyl groups on a phenyl ring, linked to a methanesulfonamide moiety.
  • Activity: A CB2 cannabinoid receptor-selective ligand, underscoring the role of sulfonyl groups in receptor subtype specificity.

B. AMG628

  • Structure : Includes a sulfonamide-linked benzothiazole and trifluoromethylphenyl group.
  • Activity : Targets TRPV1 receptors, illustrating how sulfonamide modifications can fine-tune receptor affinity. The absence of a dichlorophenyl group in AMG628 versus its presence in the target compound may influence hydrophobicity and membrane permeability .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Functional Groups Reported Activity Reference
Target Compound Prolinamide 3,4-Dichlorophenyl, 4-MeO-PhSO2 Sulfonamide, Dichloro N/A (Inference: Receptor modulation)
21a Propanamide 2,4-Dichlorophenylsulfonyl, Methylenedioxybenzyl Sulfonyl, Dichloro Pseudomonas biofilm inhibition
Sch225336 Methanesulfonamide Bis-sulfonyl phenyl, Methoxy Sulfonyl, Methoxy CB2 receptor selectivity
U-51754 Acetamide 3,4-Dichlorophenyl, Dimethylamino Acetamide, Dichloro Opioid receptor analog
GSK1016790A Benzothiophene 2,4-Dichlorophenylsulfonyl, Piperazine Sulfonyl, Dichloro TRPV4 ion channel agonist
Key Observations:

Sulfonyl Group Role : Sulfonamide linkages (as in Sch225336 and GSK1016790A) are critical for receptor selectivity and stability, likely due to hydrogen-bonding and electron-withdrawing effects.

Core Scaffold Impact : Prolinamide’s rigid heterocyclic structure may confer metabolic resistance compared to flexible acetamide derivatives like U-51754 .

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